
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1-[(4-ethylamino)-1,5-dihydro-5-oxo-4H-pyrazol-3-yl]anthracene-9,10-dione sulfonic acid and is commonly referred to as EDAAD.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- involves the conversion of anthracene to 2-anthracenesulfonic acid, followed by the introduction of an amino and ethylamino group at positions 1 and 4 of the anthracene ring system, respectively. The final step involves the reduction of the ketone groups to form the dihydro-9,10-dioxo compound.
Starting Materials
Anthracene, Sulfuric acid, Sodium nitrate, Sodium sulfite, Ammonia, Ethylamine, Sodium borohydride, Acetic acid
Reaction
Anthracene is first sulfonated with sulfuric acid to form 2-anthracenesulfonic acid., The sulfonic acid group is then converted to a nitro group using sodium nitrate and sulfuric acid., The nitro group is reduced to an amino group using sodium sulfite and ammonia., The amino group is then reacted with ethylamine to form the 1-amino-4-(ethylamino) derivative., The ketone groups are reduced to form the dihydro-9,10-dioxo compound using sodium borohydride and acetic acid.
作用机制
The mechanism of action of EDAAD is not well understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complex formation leads to a change in the electronic properties of EDAAD, resulting in a change in its fluorescence or redox behavior.
生化和生理效应
There is limited information available on the biochemical and physiological effects of EDAAD. However, some studies have suggested that EDAAD may have antioxidant and anti-inflammatory properties. It has also been shown to have cytotoxic effects on cancer cells.
实验室实验的优点和局限性
One of the main advantages of EDAAD is its high stability and solubility in water, which makes it easy to handle in lab experiments. However, one of the limitations is its relatively low quantum yield, which can make it difficult to detect in some applications.
未来方向
There are several future directions for the research on EDAAD. One potential area of study is the development of new applications for EDAAD in the fields of electrochemistry, fluorescence sensing, and photocatalysis. Another area of study is the modification of EDAAD to improve its properties, such as its quantum yield and selectivity. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of EDAAD.
科学研究应用
EDAAD has been extensively studied for its potential applications in various fields, including electrochemistry, fluorescence sensing, and photocatalysis. In electrochemistry, EDAAD has been used as an electrode material for the detection of dopamine and other neurotransmitters. In fluorescence sensing, EDAAD has been used as a probe for the detection of metal ions and other analytes. In photocatalysis, EDAAD has been used as a catalyst for the degradation of organic pollutants.
属性
CAS 编号 |
52373-92-9 |
|---|---|
产品名称 |
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- |
分子式 |
C16H14N2O5S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-amino-1-(ethylamino)-5,6-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-12(24(21,22)23)15(17)14-9(10)5-3-8-4-6-11(19)16(20)13(8)14/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
InChI 键 |
QVMFMJICRWNUOS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
规范 SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



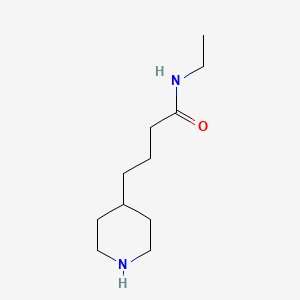
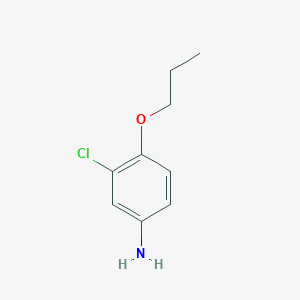
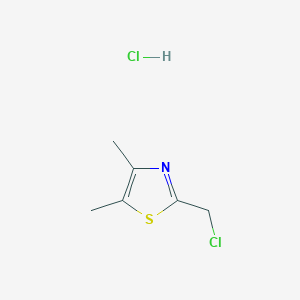
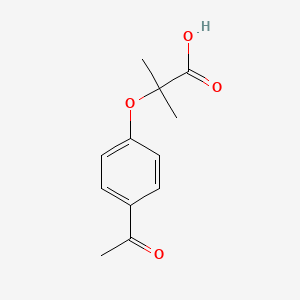
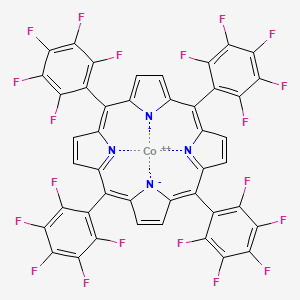
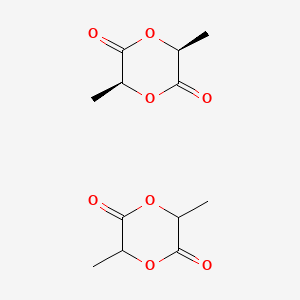
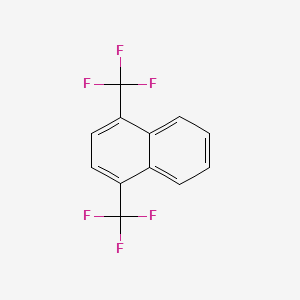

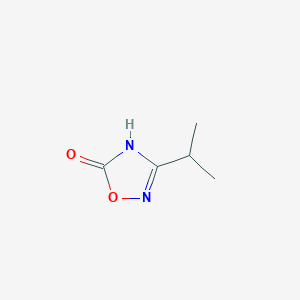
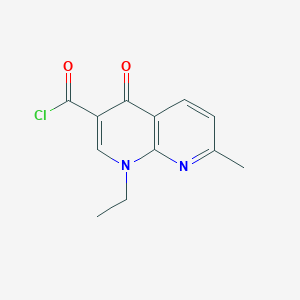
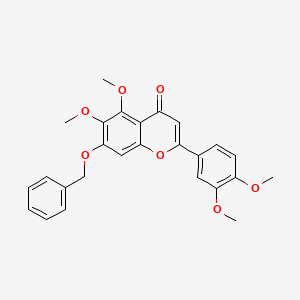
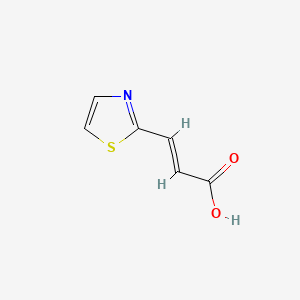
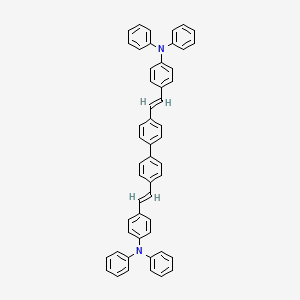
![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)